molecular formula C30H31NO4 B3838904 2-[Bis(4-butylphenyl)methyl]-2-nitroindene-1,3-dione

2-[Bis(4-butylphenyl)methyl]-2-nitroindene-1,3-dione

Cat. No.: B3838904
M. Wt: 469.6 g/mol
InChI Key: NUQVWMCHLSEURI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[Bis(4-butylphenyl)methyl]-2-nitroindene-1,3-dione is an organic compound with a complex structure that includes nitro and indene groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[Bis(4-butylphenyl)methyl]-2-nitroindene-1,3-dione typically involves multi-step organic reactions. One common method includes the nitration of indene derivatives followed by the introduction of bis(4-butylphenyl)methyl groups through Friedel-Crafts alkylation. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and Lewis acids like aluminum chloride for alkylation.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The nitro group in this compound can undergo reduction reactions to form amines.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine) in the presence of iron or aluminum chloride.

Major Products:

    Reduction: Formation of corresponding amines.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

2-[Bis(4-butylphenyl)methyl]-2-nitroindene-1,3-dione has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[Bis(4-butylphenyl)methyl]-2-nitroindene-1,3-dione involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the indene structure can interact with biological macromolecules, potentially leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

    2,2’-Methylenebis(4-methyl-6-tert-butylphenol): Similar in having bulky phenyl groups but differs in the absence of a nitro group and indene structure.

    Bis(2,4-di-tert-butylphenyl)phosphate: Shares bulky phenyl groups but has different functional groups and applications.

Uniqueness: 2-[Bis(4-butylphenyl)methyl]-2-nitroindene-1,3-dione is unique due to its combination of nitro and indene groups, which confer distinct chemical reactivity and potential biological activity not found in the similar compounds listed above.

This article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-[bis(4-butylphenyl)methyl]-2-nitroindene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31NO4/c1-3-5-9-21-13-17-23(18-14-21)27(24-19-15-22(16-20-24)10-6-4-2)30(31(34)35)28(32)25-11-7-8-12-26(25)29(30)33/h7-8,11-20,27H,3-6,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUQVWMCHLSEURI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C(C2=CC=C(C=C2)CCCC)C3(C(=O)C4=CC=CC=C4C3=O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[Bis(4-butylphenyl)methyl]-2-nitroindene-1,3-dione
Reactant of Route 2
Reactant of Route 2
2-[Bis(4-butylphenyl)methyl]-2-nitroindene-1,3-dione
Reactant of Route 3
2-[Bis(4-butylphenyl)methyl]-2-nitroindene-1,3-dione
Reactant of Route 4
Reactant of Route 4
2-[Bis(4-butylphenyl)methyl]-2-nitroindene-1,3-dione
Reactant of Route 5
2-[Bis(4-butylphenyl)methyl]-2-nitroindene-1,3-dione
Reactant of Route 6
2-[Bis(4-butylphenyl)methyl]-2-nitroindene-1,3-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.